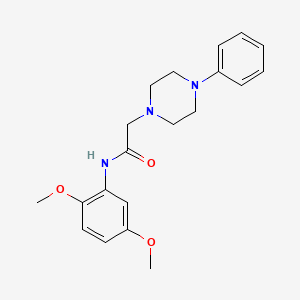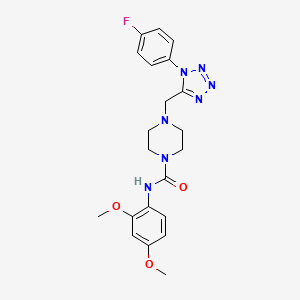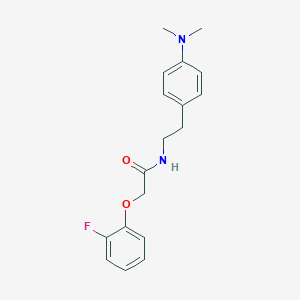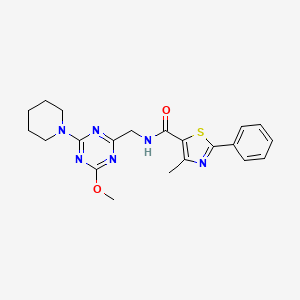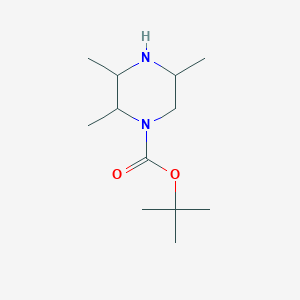
Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate is a chemical compound with the CAS Number: 1936555-43-9 . It has a molecular weight of 228.33 and its molecular formula is C12H24N2O2 . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate is 1S/C12H24N2O2/c1-8-7-14 (10 (3)9 (2)13-8)11 (15)16-12 (4,5)6/h8-10,13H,7H2,1-6H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate is an oil that is stored at room temperature . The compound has a molecular weight of 228.34 and its molecular formula is C12H24N2O2 .Applications De Recherche Scientifique
Metal-Free Alkoxycarbonylation
A study demonstrates a metal-free C3-alkoxycarbonylation process using carbazates as eco-friendly ester sources. This method facilitates the preparation of quinoxaline-3-carbonyl compounds, with tert-butyl carbazate as a coupling agent, yielding specific decarboxylation products efficiently under mild conditions. The protocol highlights the use of K2S2O8 as an oxidant, showcasing a practical approach to synthesizing bioactive motifs from simple raw materials. This process exemplifies an environmentally benign method contributing to sustainable chemistry practices (Long-Yong Xie et al., 2019).
Dimerization of Urethane-Protected Amino Acid N-Carboxanhydrides
Research on the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides reveals the formation of 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs. This study provides insights into the influence of the base on the ratio of isomers obtained and the stereochemistry of the resulting compounds, contributing to the development of novel synthetic pathways in organic chemistry (J. Leban & K. Colson, 1996).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, showcasing a methodology for preparing a wide range of highly enantioenriched amines. This research emphasizes the utility of tert-butanesulfinyl group in activating imines for nucleophilic addition and its role as a chiral directing group, which can be readily cleaved post-nucleophilic addition. Such studies underscore the importance of developing efficient, asymmetric synthetic strategies for amine production (J. Ellman et al., 2002).
Synthesis of Boron-Nitrogen Macrocycles
The synthesis of boron-nitrogen macrocycles through the condensation of specific aldehydes and aminophenylboronic acid represents an innovative approach to creating new molecular structures capable of encapsulating small organic molecules. This work highlights the potential of these macrocycles in host-guest chemistry and the broader implications for designing novel molecular receptors (V. Barba et al., 2004).
Safety and Hazards
The safety information available indicates that Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate is associated with several hazard statements including H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-8-7-14(10(3)9(2)13-8)11(15)16-12(4,5)6/h8-10,13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQYEIDFNYVNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C(N1)C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

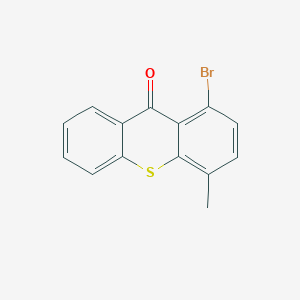
![2-(4-Bromophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2779800.png)
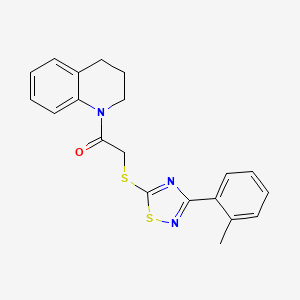
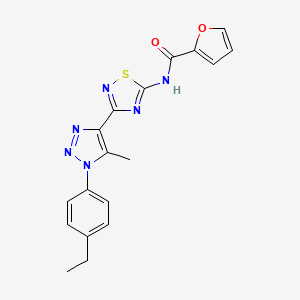
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)
![4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine](/img/structure/B2779805.png)
![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)
![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B2779807.png)
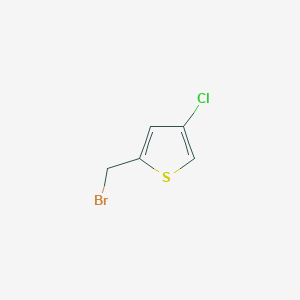
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2779810.png)
